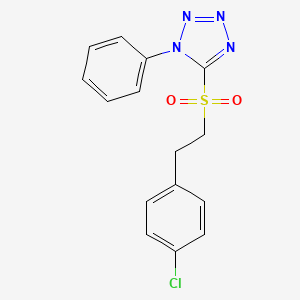

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

Description

Properties

IUPAC Name |

5-[2-(4-chlorophenyl)ethylsulfonyl]-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKVUIUBKDCGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720965 | |

| Record name | 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372784-40-1 | |

| Record name | 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-((4-chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document establishes a foundational understanding through a proposed synthetic pathway, analysis of its structural components, and a review of the known biological activities of structurally related tetrazole and sulfone derivatives. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the potential chemical properties and pharmacological applications of this compound and stimulating further investigation into its therapeutic promise.

Introduction: The Scientific Rationale

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[1][2] The incorporation of a sulfone group, another key functional group in drug design, introduces a stable, polar, and hydrogen-bond accepting moiety that can significantly influence a compound's biological activity. The combination of a 1-phenyl-1H-tetrazole scaffold with a (4-chlorophenethyl)sulfonyl substituent presents a unique chemical architecture with potential for diverse pharmacological applications. Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[3][4][5][6] Similarly, compounds containing a sulfone group have been explored for various therapeutic uses, including as anticancer and antidiabetic agents. This guide will delve into the chemical properties, a proposed synthetic route, and the potential biological significance of 5-((4-chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, drawing upon the extensive literature of its constituent chemical motifs.

Molecular Structure and Physicochemical Properties

The core structure of the target compound, 5-((4-chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, is characterized by a central 1-phenyl-1H-tetrazole ring. Attached to the 5-position of the tetrazole ring is a sulfonyl group, which is further substituted with a 4-chlorophenethyl group.

| Property | Value | Source |

| CAS Number | 1372784-40-1 | - |

| Molecular Formula | C₁₅H₁₃ClN₄O₂S | - |

| Molecular Weight | 348.81 g/mol | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Appearance | Not available | - |

A comprehensive literature search did not yield experimentally determined physicochemical properties for this specific compound. The data presented above is based on its chemical structure.

Proposed Synthetic Pathway

While a specific, published synthesis for 5-((4-chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole has not been identified, a plausible and efficient three-step synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The proposed pathway commences with the commercially available precursor, 1-phenyl-5-mercapto-1H-tetrazole.

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, predicted spectroscopic properties, and potential biological significance of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. As a novel chemical entity, this document synthesizes information from structurally related compounds and established chemical principles to construct a scientifically grounded profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar tetrazole-sulfone derivatives.

Introduction: Rationale and Potential Significance

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole is a synthetic organosulfur compound featuring a unique combination of three key pharmacophores: a 1-phenyl-1H-tetrazole ring, a sulfonyl linker, and a 4-chlorophenethyl moiety. The tetrazole ring is a well-regarded bioisostere of the carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The sulfonyl group is a versatile and stable functional group known to participate in strong hydrogen bonding interactions with biological targets. Furthermore, the 4-chlorophenethyl group can introduce favorable lipophilic and electronic properties, potentially enhancing membrane permeability and target binding affinity. The convergence of these structural features suggests that this molecule may exhibit interesting biological activities, potentially in areas such as anti-inflammatory, antimicrobial, or anticancer applications, which are common for tetrazole derivatives.[1][2][3][4][5]

Proposed Synthesis and Mechanistic Considerations

While a specific synthesis for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole has not been published, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of 1-phenyl-1H-tetrazol-5-yl sulfones.[6] The proposed pathway is a two-step process commencing with the nucleophilic substitution of 1-phenyl-1H-tetrazole-5-thiol with 4-chlorophenethyl bromide, followed by oxidation of the resulting sulfide to the target sulfone.

Experimental Protocol:

Step 1: Synthesis of 5-((4-Chlorophenethyl)thio)-1-phenyl-1H-tetrazole

-

To a solution of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base, for instance, potassium carbonate (1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Add 1-(2-bromoethyl)-4-chlorobenzene (1.1 eq.) to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfide.

Step 2: Oxidation to 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

-

Dissolve the crude sulfide from Step 1 in a suitable solvent such as a mixture of dichloromethane and water.

-

Cool the solution in an ice bath and add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) portion-wise. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Caption: Proposed two-step synthesis of the target compound.

Molecular Structure and Conformational Analysis

The three-dimensional structure of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole is predicted to exhibit distinct geometrical features based on X-ray crystallographic data of analogous compounds.[7][8]

-

Core Geometry: The 1-phenyl-1H-tetrazole ring system is expected to be largely planar. The sulfonyl group will adopt a tetrahedral geometry around the sulfur atom. A key conformational parameter is the dihedral angle between the phenyl ring and the tetrazole ring, which in a similar structure was found to be 41.50(5)°.[8] This twist is likely due to steric hindrance between the phenyl ring and the bulky sulfonyl group.

-

Phenethyl Sulfone Conformation: The 4-chlorophenethyl side chain will have rotational freedom around the C-C and C-S bonds. Conformational analysis of related phenylethanol derivatives suggests a preference for a gauche relationship between the sulfur function and the phenyl group.[9]

| Structural Parameter | Predicted Value | Justification (based on analogs) |

| S=O Bond Length | ~1.44 Å | Typical for sulfonyl groups. |

| S-C(tetrazole) Bond Length | ~1.78 Å | From crystal structure of a related compound.[8] |

| S-C(ethyl) Bond Length | ~1.82 Å | From crystal structure of a related compound.[8] |

| Dihedral Angle (Phenyl-Tetrazole) | ~40-50° | Steric hindrance between the two rings.[8] |

Table 1: Predicted Key Structural Parameters

Caption: Diagram of the key structural components of the molecule.

Predicted Spectroscopic Properties

The structural elucidation of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole would rely on a combination of spectroscopic techniques. The following are the predicted key spectral data:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | m | 5H | Phenyl-H |

| ~7.2 - 7.4 | d | 2H | Chlorophenyl-H (ortho to Cl) |

| ~7.0 - 7.2 | d | 2H | Chlorophenyl-H (meta to Cl) |

| ~3.8 - 4.0 | t | 2H | -SO₂-CH₂- |

| ~3.2 - 3.4 | t | 2H | -CH₂-Ar |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C5 of Tetrazole |

| ~135 | Quaternary C of Chlorophenyl (C-Cl) |

| ~131-133 | Phenyl-C and Chlorophenyl-CH |

| ~129 | Phenyl-CH |

| ~125 | Phenyl-CH |

| ~58 | -SO₂-CH₂- |

| ~32 | -CH₂-Ar |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2950 - 2850 | Aliphatic C-H stretch |

| ~1600, 1490 | Aromatic C=C stretch |

| ~1350 - 1320 | Asymmetric SO₂ stretch (strong) |

| ~1160 - 1140 | Symmetric SO₂ stretch (strong) |

| ~1100 | Tetrazole ring vibrations |

| ~820 | para-substituted C-H bend |

Table 4: Predicted Key IR Absorption Bands

Potential Biological Activity and Structure-Activity Relationships

The molecular architecture of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole suggests several avenues for biological activity, primarily as an anti-inflammatory or antimicrobial agent.

-

Anti-inflammatory Potential: Many tetrazole derivatives bearing a sulfonyl group have been investigated as selective COX-2 inhibitors.[3] The 4-chlorophenyl group is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these moieties in the target molecule makes it a candidate for evaluation as an anti-inflammatory agent.

-

Antimicrobial Activity: Tetrazole derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities.[2][4][5] The lipophilicity imparted by the 4-chlorophenethyl group could facilitate passage through microbial cell membranes, potentially enhancing its efficacy.

Caption: Potential structure-activity relationships of the title compound.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, analysis of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. A viable synthetic route has been proposed, and its molecular structure and spectroscopic characteristics have been detailed based on data from closely related analogues. The structural features of this molecule suggest it may be a promising candidate for further investigation in the fields of medicinal and materials chemistry. The information provided herein is intended to serve as a valuable starting point for any future research on this and related compounds.

References

-

Prakash, G. K. S., et al. (2009). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. The Journal of Organic Chemistry. Available at: [Link]

- Al-Masoudi, N. A., et al. (2015). Molecular Docking Studies and X-ray Structure Determination of 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole. Jordan Journal of Chemistry.

-

Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. Available at: [Link]

-

Chmiel, J. A., et al. (2016). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Organometallics. Available at: [Link]

-

Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Verma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research. Available at: [Link]

-

PubChem. (n.d.). 1-Phenyl-1H-tetrazole. National Center for Biotechnology Information. Available at: [Link]

-

Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Al-Jibouri, M. N. (2018). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. Available at: [Link]

-

Naik, B. R., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][6][10]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Al-Amiery, A. A., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

-

Tymann, D., et al. (2011). 1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Docking Studies and X-ray Structure Determination of 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 8. researchgate.net [researchgate.net]

- 9. Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Some 2-thio-derivatives of 1-phenylethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 5-((4-chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. The document is structured for researchers, chemists, and professionals in drug development, offering a detailed narrative from retrosynthetic analysis to the final product characterization. The synthesis is logically divided into three primary stages: the formation of the core precursor, 1-phenyl-1H-tetrazole-5-thiol (PTT); the subsequent S-alkylation to form the thioether intermediate; and the final oxidation to yield the target sulfone. Each section elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes the causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently utilized as metabolically stable bioisosteres for carboxylic acids.[1][2][3] The incorporation of a sulfone moiety can significantly modulate the physicochemical and pharmacological properties of a molecule. The target compound, 5-((4-chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, combines these two critical pharmacophores, making its synthesis a subject of interest for creating novel chemical entities for drug discovery programs.

This guide details a reliable and scalable three-step synthesis. The strategy hinges on the initial synthesis of the versatile intermediate 1-phenyl-1H-tetrazole-5-thiol (PTT), followed by a nucleophilic substitution to introduce the 4-chlorophenethyl side chain, and culminating in a controlled oxidation to achieve the desired sulfone.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify key precursors and strategic bond disconnections. The sulfone linkage is the most logical first disconnection, pointing to a thioether precursor, which simplifies the final step to a well-established oxidation reaction. The thioether itself can be disconnected at the sulfur-carbon bond, revealing the two primary starting materials: 1-phenyl-1H-tetrazole-5-thiol and a suitable 4-chlorophenethyl electrophile.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (PTT)

The foundational precursor for this synthesis is 1-phenyl-1H-tetrazole-5-thiol (PTT). This intermediate is efficiently prepared via a [3+2] cycloaddition reaction between phenyl isothiocyanate and sodium azide.[4] This reaction is a cornerstone for the formation of 5-mercaptotetrazoles.

Mechanism Insight

The reaction proceeds through the nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate. The resulting intermediate undergoes intramolecular cyclization to form the tetrazole ring. The thione tautomer is favored in the solid state.[5]

Detailed Experimental Protocol: PTT Synthesis

Materials:

-

Phenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (1.0 eq). Dissolve it in deionized water (approx. 50 mL).

-

Reagent Addition: Slowly add phenyl isothiocyanate (1.0 eq) to the stirred solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the solution is filtered to remove any insoluble impurities. The clear filtrate is then transferred to a beaker and cooled in an ice bath.

-

Precipitation: Slowly acidify the filtrate with concentrated HCl with constant stirring. The product will precipitate as a white solid. Continue adding acid until the pH is approximately 2-3.

-

Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum. The resulting 1-phenyl-1H-tetrazole-5-thiol is typically of high purity (≥98%).[5]

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

Step 2: S-Alkylation to Synthesize the Thioether Intermediate

The second stage involves the formation of the key thioether intermediate, 5-((4-chlorophenethyl)thio)-1-phenyl-1H-tetrazole. This is achieved through a standard S-alkylation reaction, a nucleophilic substitution where the thiolate anion of PTT attacks an alkyl halide.[4][6]

Mechanism Insight

The reaction is a classic Williamson ether synthesis analogue for thioethers. The thiol proton of PTT is first abstracted by a base (e.g., potassium carbonate) to generate a potent thiolate nucleophile. This nucleophile then displaces the halide from 1-chloro-4-(2-chloroethyl)benzene in an SN2 reaction. An aprotic polar solvent like acetone or DMF is ideal for facilitating this type of reaction.

Detailed Experimental Protocol: Thioether Synthesis

Materials:

-

1-Phenyl-1H-tetrazole-5-thiol (PTT)

-

1-Chloro-4-(2-chloroethyl)benzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a solution of PTT (1.0 eq) in acetone (or DMF) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stirring: Stir the suspension vigorously at room temperature for 30 minutes to ensure the formation of the potassium thiolate salt.

-

Reagent Addition: Add 1-chloro-4-(2-chloroethyl)benzene (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (for acetone, ~56°C) or maintain at 60-70°C (for DMF) and stir for 6-10 hours. Monitor the reaction's completion by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure thioether product.

Diagram 2: Overall Synthetic Workflow

Caption: The three-stage workflow for the target synthesis.

Step 3: Oxidation of Thioether to the Target Sulfone

The final transformation is the oxidation of the sulfur atom in the thioether intermediate to a sulfone. This conversion significantly alters the electronic and steric properties of the moiety. Hydrogen peroxide is a common, effective, and environmentally benign oxidant for this purpose.[7][8]

Mechanism Insight

The oxidation of a thioether to a sulfone proceeds in two steps. The first oxidation converts the thioether to a sulfoxide. A second oxidation step then converts the sulfoxide to the final sulfone. Using an excess of the oxidizing agent and elevated temperatures ensures the reaction goes to completion, forming the sulfone as the major product.[7][9] Acetic acid is often used as a solvent and catalyst for this reaction.

Detailed Experimental Protocol: Sulfone Synthesis

Materials:

-

5-((4-Chlorophenethyl)thio)-1-phenyl-1H-tetrazole (Thioether intermediate)

-

Hydrogen Peroxide (H₂O₂), 30-35% solution

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: Dissolve the thioether intermediate (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add an excess of hydrogen peroxide (approx. 3.0-4.0 eq) dropwise, ensuring the temperature remains below 20°C.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 70-80°C and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Precipitation and Isolation: The sulfone product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with water to remove acetic acid and any remaining hydrogen peroxide. The product can be further purified by recrystallization from a suitable solvent like ethanol to afford the final 5-((4-chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole.

Data Summary and Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

| Compound Name | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Form |

| 1-Phenyl-1H-tetrazole-5-thiol | 1 | C₇H₆N₄S | 178.21 | White Powder |

| 5-((4-Chlorophenethyl)thio)-1-phenyl-1H-tetrazole | 2 | C₁₅H₁₃ClN₄S | 316.81 | Solid |

| 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole | 3 | C₁₅H₁₃ClN₄O₂S | 348.81 | Solid |

Conclusion

This guide has outlined a clear and efficient three-step synthesis for 5-((4-chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. The pathway leverages well-established and reliable chemical transformations, including cycloaddition, S-alkylation, and oxidation. By providing detailed mechanistic insights and step-by-step protocols, this document serves as a valuable resource for researchers engaged in the synthesis of novel tetrazole-based compounds for applications in medicinal chemistry and materials science. The self-validating nature of each protocol, combined with references to authoritative standards, ensures a high degree of trustworthiness and reproducibility.

References

- ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.

- Bentham Science Publisher. (n.d.). Tetrazoles: Synthesis and Biological Activity.

- Sigma-Aldrich. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol 98%.

- ResearchGate. (2018). (PDF) Tetrazoles: Synthesis and Biological Activity.

- Beilstein Journals. (n.d.). Synthesis and oxidation of some azole-containing thioethers.

- Pharmaffiliates. (n.d.). CAS No: 86-93-1| Chemical Name: 1-Phenyl-1H-tetrazole-5-thiol.

- ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.

- International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. Retrieved from International Journal of Advanced Chemistry Research.

- PubMed. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools.

- PrepChem.com. (n.d.). Synthesis of 5-[[p-(p-chlorophenylsulfonyl)anilino]methyl]-1H-tetrazole.

- C2M Technology. (n.d.). 1-PHENYL-1H-TETRAZOLE-5-THIOL FOR SYNTHESIS.

- Thermo Scientific Chemicals. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g.

- ResearchGate. (2025). Synthesis, Characterization and Biological activity of Novel Tetrazole Compounds Derived from Azo Schiff bases.

- ResearchGate. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.

- Organic Chemistry Portal. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.

- ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone.

- Google Patents. (n.d.). US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.

- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.

- Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.

- PubMed. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines.

- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.

- South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.

- ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).

- National Center for Biotechnology Information. (n.d.). 5-(4-Chlorophenyl)-1H-tetrazole.

- National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-tetrazole.

- Beilstein Journals. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.

- National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions.

- NIST WebBook. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1 [sigmaaldrich.com]

- 6. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 7. BJOC - Synthesis and oxidation of some azole-containing thioethers [beilstein-journals.org]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic data for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

An In-Depth Technical Guide to the Spectroscopic Profile of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, tetrazole derivatives stand out for their versatile applications, often serving as metabolically stable isosteres for carboxylic acids.[1][2] The specific compound, 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, combines the unique chemical properties of a 1,5-disubstituted tetrazole ring with a sulfonyl functional group and a chlorinated aromatic moiety. This intricate structure suggests potential for diverse biological activities and material properties.

Accurate structural confirmation and purity assessment are paramount for any downstream application. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. While direct experimental data for this exact molecule is not widely published, this document leverages established principles of spectroscopy and data from closely related analogs to construct a reliable, predictive spectroscopic profile. This serves as an invaluable resource for researchers synthesizing or working with this compound, enabling them to anticipate, interpret, and validate their experimental findings.

The molecular structure, which forms the basis of our spectroscopic predictions, is presented below.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework of the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted proton NMR spectrum is characterized by distinct signals for the phenyl-tetrazole and the 4-chlorophenethyl-sulfonyl moieties.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.60 - 7.80 | m | 5H | Phenyl-H (on tetrazole) | Protons on the N-phenyl ring of the tetrazole are typically found in this aromatic region. |

| ~ 7.35 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Cl) | Protons on the chlorophenyl ring ortho to the ethyl group will appear as a doublet. The electron-withdrawing chlorine atom causes a downfield shift. |

| ~ 7.20 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to Cl) | Protons meta to the ethyl group will also be a doublet, slightly upfield from their ortho counterparts. |

| ~ 3.90 | t, J ≈ 7.6 Hz | 2H | -SO₂-CH₂ - | The methylene group directly attached to the strongly electron-withdrawing sulfonyl group is significantly deshielded and appears far downfield as a triplet. |

| ~ 3.30 | t, J ≈ 7.6 Hz | 2H | -CH₂-CH₂ -Ar | The second methylene group, adjacent to the chlorophenyl ring, appears as a triplet, shifted downfield by the aromatic ring. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | C5 of Tetrazole | The carbon atom of the tetrazole ring directly bonded to the sulfonyl group is expected to be significantly downfield. |

| ~ 136 | Quaternary C-Cl | The carbon atom bearing the chlorine is deshielded. |

| ~ 134 | Quaternary C (N-Phenyl) | The ipso-carbon of the N-phenyl group attached to the tetrazole. |

| ~ 131 | Ar-CH (ortho to C-CH₂) | Aromatic carbons on the chlorophenyl ring. |

| ~ 130 | Ar-CH (N-Phenyl) | Aromatic carbons of the N-phenyl group. |

| ~ 129 | Ar-CH (meta to C-CH₂) | Aromatic carbons on the chlorophenyl ring. |

| ~ 125 | Ar-CH (N-Phenyl) | Aromatic carbons of the N-phenyl group. |

| ~ 58 | -SO₂-C H₂- | The carbon adjacent to the sulfonyl group is strongly deshielded. |

| ~ 29 | -C H₂-Ar | The carbon adjacent to the chlorophenyl ring is less deshielded than the other methylene carbon. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted spectrum of the target compound will be dominated by strong absorptions from the sulfonyl group.

Experimental Protocol: Standard KBr Pellet Method

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Reference |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the phenyl and chlorophenyl rings.[3][4] |

| ~ 1600, 1500 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the aromatic rings.[3][4] |

| ~ 1350 - 1320 | SO₂ Asymmetric Stretch | Strong | A key diagnostic peak for sulfones. This strong absorption is one of the most prominent features in the spectrum.[5][6] |

| ~ 1160 - 1120 | SO₂ Symmetric Stretch | Strong | The second key diagnostic peak for the sulfonyl group, also typically very strong.[5][6] |

| ~ 1100 - 1000 | C-N Stretch | Medium | Associated with the tetrazole ring structure. |

| ~ 850 - 800 | C-H Out-of-Plane Bend | Strong | Indicative of 1,4-disubstitution on the chlorophenyl ring. |

| ~ 780 - 740 | C-Cl Stretch | Medium-Strong | Characteristic absorption for the carbon-chlorine bond. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for determining the molecular weight, while Electron Ionization (EI) can provide detailed fragmentation information.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-QTOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate protonated molecules, [M+H]⁺, in the positive ion mode.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) detector, to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to induce fragmentation. Analyze the resulting fragment ions to elucidate the structure.

Predicted Molecular Ion and Fragmentation Pathway

-

Molecular Formula: C₁₅H₁₃ClN₄O₂S

-

Monoisotopic Mass: 348.04 g/mol

-

Predicted [M+H]⁺ (ESI): m/z 349.05

The fragmentation of sulfonyl-tetrazoles is complex but often follows predictable pathways. Key fragmentation events include the loss of nitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring and the extrusion of sulfur dioxide (SO₂) from the sulfonyl group.[7][8]

-

Path A - Loss of N₂: A characteristic fragmentation of the tetrazole ring can lead to the loss of a neutral nitrogen molecule, resulting in a fragment ion at m/z 321.05.[8]

-

Path B - Loss of SO₂: A common rearrangement pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide, which would yield a fragment at m/z 285.08.[7]

-

Path C - C-S Bond Cleavage: Cleavage of the bond between the sulfur atom and the ethyl group can generate the stable 4-chlorophenethyl cation at m/z 139.03.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. By leveraging established principles and data from analogous structures, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. This information provides researchers with a robust framework for the identification and characterization of this novel compound. The provided protocols emphasize the importance of rigorous, self-validating experimental practices to ensure the generation of high-quality, reproducible data. As a living document, it is anticipated that this predictive guide will be validated and refined as experimental data for this and related compounds become available in the scientific literature.

References

-

Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172.

-

ChemicalBook. (n.d.). 2-CHLOROETHYL 4-CHLOROPHENYL SULFONE(16191-84-7) 1H NMR spectrum. ChemicalBook. Retrieved from

-

Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2006). Synthesis and Some Properties of 5-Alkylsulfinyl- and 5-Alkylsulfonyl-1H-tetrazoles. Chemistry of Heterocyclic Compounds, 42(1), 101-105.

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Retrieved from

-

SpectraBase. (n.d.). 1-[(4-Chlorophenyl)sulfonyl]-4-methylpiperazine. SpectraBase. Retrieved from

-

PubChem. (n.d.). 5-Ethylsulfonyl-1-phenyl-1H-tetrazole. PubChem. Retrieved from

-

Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. Retrieved from

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.

-

SpectraBase. (n.d.). 3-(4-CHLOROPHENYL)-4-(4-SULFONYLAZIDOPHENYL)-2(5H)-FURANONE. SpectraBase. Retrieved from

-

ChemicalBook. (n.d.). 4-CHLOROPHENYL SULFOXIDE(3085-42-5) 13C NMR spectrum. ChemicalBook. Retrieved from

-

ChemicalBook. (n.d.). 4-CHLOROPHENYL SULFOXIDE(3085-42-5) 1H NMR spectrum. ChemicalBook. Retrieved from

-

SpectraBase. (n.d.). (4-Chlorophenyl)(p-tolyl)sulfane. SpectraBase. Retrieved from

-

SpectraBase. (n.d.). 1-(3-Chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. SpectraBase. Retrieved from

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. Retrieved from

-

Perera, S., Kadi, A. A., & Al-Majed, A. R. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1536-1544.

-

SciELO South Africa. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa. Retrieved from

-

Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Tetrazolium Compounds: Synthesis and Applications in Medicine. Medicinal Chemistry, 4(5), 405-422.

-

ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. ResearchGate. Retrieved from

-

Scilit. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Scilit. Retrieved from

-

NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. Retrieved from

- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 140-149.

- Liu, X. H., Zhang, J., & Chen, Y. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Retrieved from

-

Reva, I., Lapinski, L., & Fausto, R. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 25(21), 5099.

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from

-

LibreTexts. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from

-

Hindawi. (2012). Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)). Journal of Chemistry. Retrieved from

-

Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Royal Society of Chemistry. Retrieved from

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. University of Puget Sound. Retrieved from

-

ResearchGate. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. Retrieved from

Sources

- 1. scielo.org.za [scielo.org.za]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifesciencesite.com [lifesciencesite.com]

An In-Depth Technical Guide to 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical compound 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole. Due to the limited availability of public domain data, this document focuses on presenting the confirmed identifiers and outlining a generalized synthetic strategy based on established methodologies for analogous chemical structures. The purpose of this guide is to furnish researchers with the foundational information currently accessible and to propose a logical, scientifically-grounded approach for its synthesis and further investigation.

Core Identification

The foundational step in any rigorous scientific investigation is the precise identification of the molecule of interest. The following table summarizes the key identifiers for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole.

| Identifier | Value | Source |

| Chemical Name | 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole | - |

| CAS Number | 1372784-40-1 | |

| Molecular Formula | C₁₅H₁₃ClN₄O₂S | |

| Molecular Weight | 348.81 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)Cl | - |

| InChI Key | InChI=1S/C15H13ClN4O2S/c16-12-7-5-11(6-8-12)9-10-23(21,22)15-17-18-19-20(15)14-3-1-2-4-13-14/h1-8,13H,9-10H2 | - |

Postulated Synthesis and Mechanistic Rationale

While a specific, experimentally validated synthesis protocol for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole is not currently available in peer-reviewed literature or patents, a plausible synthetic route can be conceptualized based on established methods for the formation of the tetrazole ring and the sulfonyl linkage. The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.[1][2]

A proposed multi-step synthesis is outlined below. The causality behind each experimental choice is explained to provide a robust framework for potential laboratory application.

Diagram of Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chlorophenethyl Sulfonyl Chloride

-

Rationale: The initial step involves the creation of the sulfonyl chloride moiety from the corresponding amine. This is a standard transformation in organic synthesis.

-

Procedure:

-

Dissolve 4-chlorophenethylamine in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chlorophenethyl sulfonyl chloride.

-

Step 2: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

-

Rationale: The tetrazole ring is constructed via a cycloaddition reaction. The use of phenyl isothiocyanate and sodium azide is a well-documented method for producing the 1-phenyl-1H-tetrazole-5-thiol core.

-

Procedure:

-

In a round-bottom flask, dissolve phenyl isothiocyanate and sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 1-phenyl-1H-tetrazole-5-thiol.

-

Step 3: Coupling and Oxidation

-

Rationale: The final steps involve coupling the two previously synthesized fragments via a nucleophilic substitution, followed by oxidation of the resulting thioether to the sulfone.

-

Procedure:

-

Dissolve 1-phenyl-1H-tetrazole-5-thiol in a suitable solvent and add a base (e.g., triethylamine) to deprotonate the thiol, forming a thiolate.

-

Add the 4-chlorophenethyl sulfonyl chloride synthesized in Step 1 to the reaction mixture.

-

Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).

-

Work up the reaction by washing with water and extracting with an organic solvent.

-

Dry the organic layer and concentrate to yield the intermediate thioether.

-

Dissolve the crude thioether in a solvent like dichloromethane.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions at 0 °C.

-

Allow the reaction to proceed until the oxidation is complete.

-

Wash the reaction mixture with a solution of sodium bicarbonate to remove excess acid.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography.

-

Potential Research Applications and Mechanism of Action (Speculative)

Given the structural motifs present in 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, it is possible to speculate on its potential biological activities. The tetrazole ring is often used as a bioisostere for a carboxylic acid group in drug design, which can enhance metabolic stability and cell permeability.[3][4][5] The sulfonyl group is a common pharmacophore found in a variety of therapeutic agents. The 4-chlorophenethyl moiety is also present in numerous biologically active molecules.

Potential areas of investigation for this compound could include:

-

Antimicrobial Activity: Many tetrazole and sulfonamide derivatives have demonstrated antibacterial and antifungal properties.[4][6]

-

Anticancer Activity: The tetrazole nucleus is a component of several anticancer drugs.[5]

-

Enzyme Inhibition: The sulfonyl group can act as a hydrogen bond acceptor and interact with the active sites of various enzymes.

Illustrative Signaling Pathway (Hypothetical)

Should this compound exhibit activity as an enzyme inhibitor, a generalized signaling pathway could be visualized as follows:

Caption: Generalized pathway of enzyme inhibition.

Conclusion and Future Directions

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, identified by CAS number 1372784-40-1, is a compound for which detailed experimental data is not yet publicly available. This guide has provided its core identifiers and a scientifically plausible, albeit hypothetical, synthetic route. For researchers interested in this molecule, the immediate next steps would involve the laboratory synthesis and subsequent characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis). Following successful synthesis and purification, a comprehensive screening for biological activity would be warranted to elucidate its potential therapeutic applications.

References

-

PrepChem.com. Synthesis of 5-[[p-(p-chlorophenylsulfonyl)anilino]methyl]-1H-tetrazole. ([Link])

- Javanshir, S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133–137.

- Digambar, K. B., Varala, R., & Patil, S. G. (2023). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. International Journal of Chemistry, 11(2), 1-6.

- Fischer, N., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4085.

- Google Patents. (1985).

- Popova, E. A., Trifonov, R. E., & Ostrovskii, V. A. (2019). Tetrazoles for biomedicine. Russian Chemical Reviews, 88(6), 577-610.

- Pharmaceutical Methods. (2012). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 3(1), 9-15.

- Google Patents. (1973). Process for preparing 1h-tetrazole compounds. US3767667A.

- Al-Masoudi, N. A. L., et al. (2022). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research, 4(2), 1-5.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 136-143.

- Google Patents. (2015). Preparation method of 5-phenyl-tetrazole. CN104910089A.

- Jin, Z., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 16(13), 1113-1132.

-

PubChem. Toluene. ([Link])

- European Patent Office. (2017).

- Google Patents. (1995). Process for the production of 1-substituted-5(4H)-tetrazolinones. EP0638561B1.

Sources

- 1. scielo.org.za [scielo.org.za]

- 2. growingscience.com [growingscience.com]

- 3. phmethods.net [phmethods.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistryjournals.net [chemistryjournals.net]

A Technical Guide to the Solubility of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole in Dimethyl Sulfoxide (DMSO)

Preamble: Contextualizing the Challenge

In the landscape of contemporary drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream utility, influencing everything from biological assay performance to formulation strategies. This guide focuses on 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, a molecule incorporating several key pharmacophores: a tetrazole ring, a sulfonyl group, and a halogenated aromatic system. While specific solubility data for this compound is not extensively published, this document provides a framework for its evaluation, grounded in the fundamental properties of the chosen solvent, Dimethyl Sulfoxide (DMSO), and established analytical methodologies. As researchers and drug development professionals, our objective is not merely to obtain a value, but to comprehend the process, its nuances, and the implications of the results.

The Compound and the Solvent: A Molecular Introduction

Structural Analysis of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

The structure of the title compound (CAS No: 1372784-40-1) suggests a complex solubility profile.[1] It is a molecule of moderate size with both polar and nonpolar characteristics.

-

Polar Moieties : The tetrazole ring and the sulfonyl group (-SO₂-) are highly polar and capable of acting as hydrogen bond acceptors. Tetrazoles are often used as bioisosteric replacements for carboxylic acids in drug design.[2]

-

Nonpolar Moieties : The 1-phenyl ring and the 4-chlorophenethyl group are bulky, hydrophobic regions that contribute to its organic character.

This amphipathic nature necessitates a solvent capable of accommodating both polar and nonpolar domains.

Dimethyl Sulfoxide (DMSO): The Universal Solvent in Discovery Research

DMSO ((CH₃)₂SO) is a powerful, polar aprotic solvent celebrated for its exceptional ability to dissolve a vast spectrum of compounds.[3][4][5] Its utility in research is rooted in several key properties:

-

Broad Solubility Power : It effectively dissolves both polar and nonpolar molecules, making it an indispensable tool for preparing high-concentration stock solutions for chemical libraries.[3][4]

-

Miscibility : DMSO is fully miscible with water and most organic solvents, which simplifies the preparation of aqueous dilutions for biological assays.[3]

-

High Boiling Point : With a boiling point of 189°C, DMSO has low volatility at room temperature, ensuring concentration stability of stock solutions over time.[4]

These characteristics make DMSO the default choice for solubilizing test compounds in high-throughput screening (HTS) and preclinical studies.[3][4] However, it is crucial to recognize that DMSO can have its own biological effects and that compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers—a phenomenon known as "crashing out".[6]

Predicted Solubility and Physicochemical Properties

While empirical data for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole is not publicly available, we can infer its likely behavior in DMSO based on its structural components. The combination of the polar sulfonyl-tetrazole head and large nonpolar tails suggests that while aqueous solubility is likely low, solubility in a strong organic solvent like DMSO is expected to be high. This is a common profile for many drug-like molecules.

| Property | Value / Prediction | Rationale & Significance |

| Molecular Formula | C₁₅H₁₃ClN₄O₂S | Provides the elemental composition and is the basis for molecular weight calculation.[1] |

| Molecular Weight | 348.81 g/mol | Influences diffusion rates and solubility; moderate for a drug-like compound.[7] |

| Predicted Solubility in DMSO | High (>100 mM) | DMSO is an exceptional solvent for both polar (sulfonyl, tetrazole) and nonpolar (aromatic rings) functional groups, which are both present in the molecule.[3][5] High solubility is essential for creating concentrated stock solutions for screening campaigns.[6][8] |

| Aqueous Solubility | Low | The presence of multiple large, hydrophobic aromatic rings is expected to significantly limit solubility in water. |

Experimental Protocol: A Self-Validating System for Solubility Determination

The following protocol describes a robust, quantitative method for determining the thermodynamic solubility of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole in DMSO using High-Performance Liquid Chromatography (HPLC). This method is designed to be self-validating through the use of a multi-point calibration curve.

Causality Behind Experimental Choices

-

Why Anhydrous DMSO? DMSO is highly hygroscopic.[6] Absorbed water can alter its solvent properties and potentially decrease the solubility of hydrophobic compounds. Using anhydrous DMSO ensures consistency and reproducibility.

-

Why 24-Hour Equilibration? Short incubation times may only yield kinetic solubility values, which can be misleadingly high. A 24-hour equilibration period at a stable temperature allows the system to reach thermodynamic equilibrium, providing a more accurate and stable measurement of solubility.

-

Why HPLC with a Calibration Curve? HPLC provides a highly sensitive and specific method for quantifying the concentration of the dissolved compound. A calibration curve, generated from standards of known concentration, is essential for converting the analytical signal (e.g., peak area) into an accurate concentration, thereby validating the measurement.

Step-by-Step Methodology

Phase 1: Preparation of Saturated Solution

-

Weigh Compound : Accurately weigh approximately 5-10 mg of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole into a 2 mL microcentrifuge tube. The key is to add an excess of the solid, ensuring that undissolved material remains after equilibration.

-

Add Solvent : Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

-

Promote Dissolution : Tightly cap the tube and vortex vigorously for 2 minutes. Following this, sonicate the tube in a water bath for 15 minutes to break up any compound aggregates and maximize the surface area exposed to the solvent.

-

Equilibration : Place the tube in a temperature-controlled shaker or rotator set to 25°C. Allow the mixture to equilibrate for 24 hours. This extended mixing ensures the solution becomes fully saturated.

Phase 2: Sample Processing 5. Separate Undissolved Solid : Centrifuge the tube at 14,000 rpm for 15 minutes. This will pellet the excess, undissolved solid at the bottom of the tube. 6. Isolate Supernatant : Carefully pipette an aliquot (e.g., 100 µL) of the clear supernatant from the top of the solution, being extremely careful not to disturb the solid pellet. Transfer this to a clean tube. This supernatant represents the saturated solution.

Phase 3: Quantification by HPLC 7. Prepare Calibration Standards : Prepare a series of calibration standards by accurately dissolving the compound in DMSO to create known concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM). 8. Prepare Analysis Sample : Perform a precise serial dilution of the supernatant. For a compound expected to be highly soluble, a 1:100 or 1:1000 dilution in DMSO may be necessary to bring the concentration within the linear range of the calibration curve. 9. HPLC Analysis :

- Inject the calibration standards and the diluted sample onto a suitable reverse-phase HPLC column (e.g., C18).

- Use an appropriate mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good peak separation.

- Detect the compound using a UV detector set to a wavelength where the compound has strong absorbance.

- Data Analysis :

- Plot the peak area of the calibration standards against their known concentrations to generate a linear calibration curve (y = mx + c).

- Use the equation of the line to calculate the concentration of the diluted sample from its measured peak area.

- Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original saturated DMSO solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination in DMSO.

References

- Dimethyl sulfoxide - Wikipedia. Wikipedia.

- Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.

- Dimethyl Sulfoxide (DMSO)

- DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- DMSO Solubility Assessment for Fragment-Based Screening.

- Innovative Applications of DMSO. Shenyang East Chemical Science-Tech Co., Ltd.

- Design of a Modified Kinetic Solubility Determination Method at Labor

- Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implic

- Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- 5-(4-Chlorophenyl)-1H-tetrazole | C7H5ClN4. PubChem.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- 5-(4-chlorophenyl)-1h-tetrazole. ChemicalBook.

- 5-(4-Chlorophenethylsulfonyl)-1-phenyl-1H-tetrazole [1372784-40-1]. King-Pharm.

- 5-(3-chlorophenethylsulfonyl)-1-phenyl-1H-tetrazole. Echemi.

- 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole | C13H9ClN4. PubChem.

- 5-(4-Chlorophenyl)-1H-tetrazole.

- Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies.

- Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.

- Dimethyl Sulfoxide (DMSO) Solubility Data.

- 5-Ethylsulfonyl-1-phenyl-1H-tetrazole | C9H10N4O2S. PubChem.

- 5-(chloromethyl)-1-phenyl-1h-1,2,3,4-tetrazole. PubChemLite.

Sources

- 1. 5-(4-Chlorophenethylsulfonyl)-1-phenyl-1H-tetrazole [1372784-40-1] | King-Pharm [king-pharm.com]

- 2. scielo.org.za [scielo.org.za]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. antbioinc.com [antbioinc.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Solid State Blueprint: A Technical Guide to the Crystal Structure of Sulfonyl-Substituted Tetrazoles

Foreword: From Molecule to Medicine

In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic is paved with intricate challenges. Among the most critical is understanding the solid-state properties of an active pharmaceutical ingredient (API), which are fundamentally governed by its crystal structure. This guide delves into the crystalline world of sulfonyl-substituted tetrazoles, a class of compounds of profound interest to medicinal chemists. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability.[1][2][3] When combined with the potent hydrogen-bonding capacity and structural influence of the sulfonyl group, we arrive at a molecular scaffold with significant therapeutic potential.[4][5] Understanding how these molecules arrange themselves in a crystal lattice is not merely an academic exercise; it is the key to controlling critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing field-proven insights into the structural underpinnings of these vital compounds.

The Architects of the Lattice: Core Structural Features and Intermolecular Forces

The crystal structure of a sulfonyl-substituted tetrazole is a delicate balance of intrinsic molecular features and the non-covalent interactions they engender. The final packing arrangement is the one that achieves the lowest lattice energy, a state dictated by a hierarchy of intermolecular forces.

The Building Blocks: The Sulfonyl Group and the Tetrazole Ring

-

The Sulfonyl Group (-SO₂-) : This functional group is a powerful supramolecular director. The central sulfur atom is in a high oxidation state, and the two oxygen atoms are highly electronegative, making them excellent hydrogen bond acceptors. The geometry of the sulfonyl group is tetrahedral, providing a three-dimensional scaffold for directed interactions.[6]

-

The 1H-Tetrazole Ring : This five-membered heterocycle contains four nitrogen atoms and one carbon atom. The endocyclic N-H group is a potent hydrogen bond donor, with a pKa comparable to that of carboxylic acids.[3] The remaining nitrogen atoms in the ring can act as hydrogen bond acceptors, creating a versatile platform for various interaction motifs.[1] The aromatic nature of the ring also allows for stabilizing π-π stacking interactions.

The Primary Interaction: Hydrogen Bonding

In the vast majority of sulfonyl-substituted tetrazole crystal structures, the primary and most dominant interaction is the hydrogen bond. The acidic proton of the tetrazole's N-H group shows a strong preference for pairing with the electronegative oxygen atoms of the sulfonyl group.

-

The R²₂(8) Supramolecular Synthon : The most common and stabilizing motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O=S hydrogen bonds.[4][7] This interaction is described using graph-set notation as an R²₂(8) ring, signifying a ring motif formed by two hydrogen-bond donors and two acceptors, enclosing a total of eight atoms. This synthon is exceptionally robust and is a primary driver in the crystal packing of many sulfonamides and related compounds.[4][6]

Secondary and Tertiary Interactions

While the N-H···O=S hydrogen bond is the primary organizing force, weaker interactions play a crucial role in consolidating the three-dimensional architecture.

-

Weak C-H···O and C-H···N Hydrogen Bonds : Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors, interacting with sulfonyl oxygens or tetrazole nitrogens to stitch the primary synthons (like the R²₂(8) dimers) into more complex sheets or frameworks.

-

π-π Stacking : The aromatic tetrazole and any aryl rings attached to the sulfonyl group can engage in π-π stacking interactions. These can manifest as either parallel-displaced or T-shaped arrangements, contributing significantly to the overall lattice energy.[8]

-

Halogen Bonding : If halogen substituents are present on the molecule, they can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like the sulfonyl oxygens or tetrazole nitrogens, providing another layer of directional control over the crystal packing.

Visualizing the Supramolecular Architecture

To truly understand crystal engineering, one must visualize the relationships between the molecular components and the resulting solid-state structure.

Diagram 1: The Crystal Engineering Workflow

This diagram outlines the logical flow from a synthesized molecule to a fully characterized crystal structure, forming the basis of a rational approach to solid-form development.

Caption: Workflow from synthesis to structural analysis.

Diagram 2: The Prevalent R²₂(8) Dimer Synthon

This diagram illustrates the most common hydrogen-bonding pattern, the R²₂(8) dimer, which forms the fundamental building block in the crystal lattice of many sulfonyl-substituted tetrazoles.

Caption: The robust N-H···O=S hydrogen-bonded dimer.

Experimental Protocols: A Self-Validating System

The integrity of crystal structure data is predicated on the quality of the experimental work. The following protocols represent a validated workflow for obtaining high-quality single crystals and solving their structures.

Protocol 1: Synthesis of a Representative 5-(Arylsulfonyl)-1H-tetrazole

This procedure is based on the well-established [3+2] cycloaddition reaction between an organic nitrile and sodium azide, followed by oxidation.[9]

-

Step 1: Synthesis of 5-(Arylthio)-1H-tetrazole.

-

In a nitrogen-purged round-bottom flask, dissolve the starting arylthiol (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

-

Causality: The use of DMF as a polar aprotic solvent is crucial for dissolving the salts, while the elevated temperature provides the necessary activation energy for the cycloaddition. Ammonium chloride acts as a proton source.

-

-

Step 2: Oxidation to the Sulfone.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add an oxidizing agent such as potassium permanganate (KMnO₄, 2.2 eq) or Oxone® in portions, ensuring the temperature remains below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Causality: The controlled, low-temperature addition of a strong oxidant is necessary to convert the sulfide to a sulfone without significant side-product formation.

-

-

Step 3: Work-up and Purification.

-

Quench the reaction by adding a saturated solution of sodium sulfite.

-

Acidify the mixture with 2M HCl to a pH of ~2-3, which will precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure sulfonyl-substituted tetrazole.

-

Validation: Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

-

Protocol 2: Growing X-ray Quality Single Crystals

The goal is to achieve slow, undisturbed crystal growth from a minimally supersaturated solution.[10][11]

-

Step 1: Solvent Selection.

-

Test the solubility of the purified compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, acetonitrile, toluene).

-

Identify a solvent in which the compound is moderately soluble at room temperature and highly soluble when heated. Alternatively, find a solvent pair (one good solvent, one anti-solvent).

-

-

Step 2: Slow Evaporation Method.

-

Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., ethyl acetate).

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as nucleation sites.

-

Cover the vial with parafilm and pierce it with 1-3 small holes using a fine needle.

-

Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

-

Causality: The slow rate of evaporation prevents rapid precipitation, allowing for the orderly growth of a few large single crystals rather than many small ones.[11]

-